Bienvenue dans la boutique en ligne BenchChem!

Pinoxepin

schizophrenia antipsychotic efficacy double-blind clinical trial

Pinoxepin (developmental code P-5227) is a tricyclic antipsychotic belonging to the dibenzoxepine series, characterized by a 6-7-6 tricyclic nuclear structure in which an oxygen atom replaces a methylene group in the central seven-membered ring—distinguishing it fundamentally from the phenothiazine class. Developed by Pfizer in the 1960s, it advanced to Phase 2 clinical evaluation but was never commercialized.

Molecular Formula C23H27ClN2O2
Molecular Weight 398.9 g/mol
CAS No. 14008-66-3
Cat. No. B085173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinoxepin
CAS14008-66-3
Molecular FormulaC23H27ClN2O2
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO
InChIInChI=1S/C23H27ClN2O2/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27/h1-2,4-8,16,27H,3,9-15,17H2/b21-6-
InChIKeyRAAHIUIRJUOMAU-MPUCSWFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinoxepin (CAS 14008-66-3) Procurement Guide: Dibenzoxepine Antipsychotic Reference Standard


Pinoxepin (developmental code P-5227) is a tricyclic antipsychotic belonging to the dibenzoxepine series, characterized by a 6-7-6 tricyclic nuclear structure in which an oxygen atom replaces a methylene group in the central seven-membered ring—distinguishing it fundamentally from the phenothiazine class [1]. Developed by Pfizer in the 1960s, it advanced to Phase 2 clinical evaluation but was never commercialized [2]. The compound exists as the (Z)-isomer with molecular formula C₂₃H₂₇ClN₂O₂ (MW 398.93) and is primarily sourced today as the dihydrochloride salt (CAS 14008-46-9) for research applications [3].

Why Pinoxepin Cannot Be Replaced by Generic Phenothiazine Antipsychotics in Research


Although pinoxepin demonstrated clinical antipsychotic efficacy comparable to chlorpromazine and thioridazine, its dibenzoxepin scaffold confers a distinct pharmacological profile that cannot be reproduced by phenothiazine-based antipsychotics [1]. The replacement of the phenothiazine sulfur atom with an oxygen in the central oxepin ring alters the geometry, electronic distribution, and receptor-interaction landscape of the molecule [2]. This structural divergence translates into a differentiated side-effect signature—marked sedation accompanied by relatively mild extrapyramidal symptoms (EPS)—that has been consistently documented across multiple clinical investigations [3]. For research programs requiring a dibenzoxepine reference compound with a well-characterized clinical dataset, generic substitution is scientifically unsound.

Pinoxepin Quantitative Differentiation Evidence: Head-to-Head Data vs. Chlorpromazine, Thioridazine, Perphenazine, and Lometraline


Antipsychotic Efficacy: Double-Blind Equivalence to Chlorpromazine in Chronic Schizophrenia

In a double-blind comparison conducted by Claghorn et al. (1967), pinoxepin demonstrated antipsychotic efficacy in chronic schizophrenic patients that was judged clinically equivalent to chlorpromazine, the gold-standard first-generation antipsychotic of the era [1]. The trial used a double-blind design with patients serving as their own controls, establishing that pinoxepin produces a therapeutic effect comparable to chlorpromazine at clinically used doses [1]. A separate double-blind comparison by Holden et al. (1969) confirmed that pinoxepin (P-5227) and perphenazine—a high-potency phenothiazine—produced comparable clinical and EEG effects in chronic schizophrenics [2]. Additionally, a comparative study of P-5227 and thioridazine in chronic schizophrenic patients (1967) reported similar effectiveness between the two agents [3].

schizophrenia antipsychotic efficacy double-blind clinical trial

Extrapyramidal Symptom Burden: Milder EPS Profile Relative to Typical Antipsychotics

Pinoxepin is characterized by a distinctive side-effect profile: marked sedative effects combined with relatively mild extrapyramidal symptoms (EPS) [1]. This contrasts with the phenothiazine class—particularly high-potency agents like perphenazine—which are associated with a higher incidence of EPS including acute dystonia, akathisia, and parkinsonism [2]. The Iversen Handbook of Psychopharmacology specifically notes that pinoxepin 'has marked sedative effects but causes relatively mild extrapyramidal symptoms,' a profile also documented in the 1967 Annual Reports in Medicinal Chemistry [1][3]. In the NCATS database summary, pinoxepin administered below 300 mg/day produced side effects similar to chlorpromazine in character but was noted for its distinct sedative predominance without a corresponding increase in EPS severity [2].

extrapyramidal symptoms side-effect profile antipsychotic tolerability

Dibenzoxepine Scaffold: Structural Differentiation from Phenothiazine Antipsychotics

Pinoxepin possesses a dibenzoxepine (6-7-6) tricyclic ring system in which an oxygen atom occupies the central seven-membered oxepin ring, replacing the sulfur atom characteristic of phenothiazine antipsychotics such as chlorpromazine and thioridazine [1]. This structural substitution alters the molecular geometry (bond angles, ring puckering), electronic distribution (oxygen vs. sulfur electronegativity and polarizability), and hydrogen-bonding capacity of the tricyclic core [2]. Gallant et al. (1966) specifically described P-5227 as 'a 6-7-6 tricyclic antipsychotic compound' to emphasize its topological distinction from the 6-6-6 phenothiazine framework [3]. The scaffold also served as the template for lometraline (CP-14,368), an aminotetralin derivative patented by Pfizer, demonstrating the synthetic tractability and derivatization potential of the dibenzoxepine core [4].

dibenzoxepine tricyclic scaffold structure-activity relationship

Dose-Dependent Safety Threshold: Seizure Risk and Hepatic Effects Above 300 mg/Day

Pinoxepin exhibits a dose-dependent safety bifurcation at approximately 300 mg/day [1]. According to the NCATS authoritative database summary, 'in doses above 300 mg seizures are reported and more frequent changes in liver-function tests were noted than with standard drug, but below 300 mg pinoxepin was found to have side effects similar to chlorpromazine and marked sedative effects' [1]. This threshold represents a quantitatively defined safety boundary not identically documented for chlorpromazine at the same mg-equivalent dose, suggesting a pinoxepin-specific relationship between dose and seizure/hepatic risk [1]. The recommended clinical titration schedule from the era—starting at 50 mg/day and escalating weekly to a maximum of 250–400 mg/day over 6–10 weeks—further contextualizes this dose window [1].

dose-dependent toxicity seizure threshold liver function safety pharmacology

Dopamine Transporter Inhibition: Quantitative IC₅₀ Value from Rat Synaptosomal Assay

Pinoxepin inhibits the dopamine transporter (DAT) with an IC₅₀ of 1.65 × 10⁴ nM (16.5 μM), as measured by inhibition of [³H]dopamine uptake in Wistar rat striatal synaptosomes [1]. This micromolar-range DAT inhibitory activity is modest compared to reference DAT inhibitors such as nomifensine, but it provides a quantitative benchmark for pinoxepin's polypharmacology profile at monoamine transporters [1]. In contrast, chlorpromazine—while primarily a post-synaptic D₂ antagonist—also inhibits DAT but with reported IC₅₀ values in the low micromolar to sub-micromolar range depending on assay conditions, suggesting that pinoxepin's DAT affinity is substantially weaker [2]. This quantitative difference at the transporter level may contribute to the differentiated neurochemical signature of the dibenzoxepine scaffold [1][2].

dopamine transporter IC50 binding affinity striatal synaptosomes

Neurophysiological Differentiation: Divergent Effects on Mesencephalic Reticular Formation vs. Imipramine

In a neurophysiological study by Guerrero-Figueroa and Gallant (1967), the effects of pinoxepin and imipramine (a tricyclic antidepressant) on the mesencephalic reticular formation and amygdaloid complex were compared in cats, with clinical correlations in human subjects [1]. Pinoxepin produced a distinct pattern of electrophysiological modulation compared to imipramine, consistent with its antipsychotic rather than antidepressant clinical profile [1]. This study provides one of the few direct neurophysiological head-to-head comparisons between pinoxepin and a structurally related tricyclic compound (imipramine shares a dibenzazepine core), demonstrating that the dibenzoxepine scaffold produces a differentiable CNS activation pattern [1].

electrophysiology reticular formation amygdaloid complex neurophysiology

Optimal Research and Procurement Scenarios for Pinoxepin Based on Evidence


Non-Phenothiazine Reference Standard for Antipsychotic Drug Discovery Screening

Pinoxepin serves as an ideal reference compound in antipsychotic screening panels where a dibenzoxepine-based comparator is required alongside phenothiazine and butyrophenone controls. Its clinical efficacy equivalence to chlorpromazine, established in double-blind trials by Claghorn et al. (1967) and Holden et al. (1969), provides a validated efficacy benchmark [1]. The 6-7-6 tricyclic scaffold offers a structurally differentiated chemotype for SAR studies targeting novel antipsychotic mechanisms beyond the phenothiazine pharmacophore [2].

EPS-Liability Profiling: Sedation-Predominant, Low-EPS Phenotype Comparator

For preclinical programs developing antipsychotics with improved tolerability, pinoxepin provides a documented example of a compound that dissociates antipsychotic efficacy from severe EPS. Its profile—marked sedation with relatively mild extrapyramidal symptoms—was noted consistently in the Handbook of Psychopharmacology and Annual Reports in Medicinal Chemistry [1]. Pinoxepin can function as a positive control for sedation-dominant antipsychotic activity with reduced EPS liability in rodent catalepsy or primate EPS models [1][2].

Dose-Dependent Seizure-Liability Positive Control in Safety Pharmacology

Pinoxepin's well-characterized seizure threshold at doses above 300 mg/day, documented in the NCATS authoritative database, makes it a useful tool compound for safety pharmacology studies investigating antipsychotic-induced seizure liability [1]. Researchers evaluating novel compounds for proconvulsant risk can use pinoxepin as a historical positive control with a defined dose-toxicity relationship, particularly in EEG monitoring or seizure-threshold assays [1].

Dibenzoxepine Scaffold Template for Medicinal Chemistry Derivatization

The dibenzoxepine core of pinoxepin has proven synthetic tractability, as demonstrated by the development of lometraline (CP-14,368)—an aminotetralin derivative patented by Pfizer as a direct structural modification of pinoxepin [1]. Medicinal chemistry programs engaged in scaffold-hopping or library synthesis around dibenzoxepine cores can procure pinoxepin as the parent compound for comparative structure-activity relationship studies [1][2].

Quote Request

Request a Quote for Pinoxepin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.